molecular formula C4H2BrCl2N3 B1268530 5-Bromo-4,6-dichloropyrimidin-2-amine CAS No. 7781-26-2

5-Bromo-4,6-dichloropyrimidin-2-amine

Cat. No. B1268530
CAS RN: 7781-26-2
M. Wt: 242.89 g/mol
InChI Key: LAUORAFVFXRKDL-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dichloropyrimidin-2-amine is a compound of interest due to its utility in the synthesis of various derivatives with significant biological activities. Its synthesis typically involves nucleophilic substitution reactions and is characterized by its bromo and chloro substituents, which make it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of 5-Bromo-4,6-dichloropyrimidin-2-amine derivatives involves nucleophilic substitution reactions. For instance, a series of novel derivatives were synthesized by reacting with various sulfonyl and acid chlorides, characterized by spectral studies including FT-IR, 1H NMR, and LC-MS, indicating the formation of desired compounds with high specificity (Ranganatha et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives, like 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was studied using X-ray crystallography. These analyses showed regioselective displacement reactions, indicating the complexity and specificity of the molecular structure of these compounds (Doulah et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of 5-Bromo-4,6-dichloropyrimidin-2-amine derivatives are influenced by their halogen substituents. These properties facilitate further chemical modifications, enabling the synthesis of a wide range of biologically active compounds. For example, regioselective displacement reactions with ammonia and subsequent reactions with secondary amines highlight the compound's chemical versatility (A. Doulah et al., 2014).

Physical Properties Analysis

The physical properties, including crystallinity and solubility, are crucial for the compound's application in synthesis. The crystalline structure, confirmed by X-ray diffraction, shows significant intramolecular and intermolecular interactions, influencing the compound's stability and reactivity (Martins et al., 1998).

Chemical Properties Analysis

5-Bromo-4,6-dichloropyrimidin-2-amine's chemical properties, such as reactivity towards nucleophiles and electrophiles, are central to its role as an intermediate in organic synthesis. These properties are exploited in the synthesis of complex molecules, where the compound acts as a key intermediate due to its active bromo and chloro groups (Hou et al., 2016).

Scientific Research Applications

Regioselectivity in Chemical Reactions

5-Bromo-4,6-dichloropyrimidin-2-amine has been studied for its role in regioselective chemical reactions. A research by Doulah et al. (2014) explored the regioselective displacement reaction of this compound with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This process is significant in the synthesis of various aminopyrimidines, demonstrating the compound's utility in creating diverse chemical structures (Doulah et al., 2014).

Antibacterial and Antifungal Activities

Ranganatha et al. (2018) synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives with significant in vitro antibacterial and antifungal activities. This highlights the potential of 5-Bromo-4,6-dichloropyrimidin-2-amine derivatives in pharmacological and biomedical research, particularly in the development of new antimicrobial agents (Ranganatha et al., 2018).

Synthesis of Heterocyclic Compounds

Afrough et al. (2019) introduced a methodology for synthesizing pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives using 5-bromo-4,6-dichloropyrimidin-2-amine. This study demonstrates the compound's role in forming complex heterocyclic structures, which are crucial in various chemical and pharmaceutical applications (Afrough et al., 2019).

Palladium-Catalyzed Reactions

Ji, Li, and Bunnelle (2003) investigated the amination of 5-bromo-2-chloropyridine, a related compound, using a palladium-Xantphos complex. This study provides insights into the behavior of similar bromo-dichloropyrimidines in palladium-catalyzed reactions, which are critical in organic synthesis and pharmaceutical manufacturing (Ji et al., 2003).

Synthesis of Azo Compounds

Nikpour et al. (2012) reported the efficient synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine using 5-bromo-2,4-dichloro-6-alkylpyrimidines. This shows the utility of bromo-dichloropyrimidines in creating azo dyes, which have applications in the textile industry and as biological stains (Nikpour et al., 2012).

Safety And Hazards

5-Bromo-4,6-dichloropyrimidin-2-amine is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Dam. 1, Skin Corr. 1B, and Skin Sens. . This indicates that the compound is toxic if swallowed, inhaled, or in contact with skin, causes serious eye damage, and may cause skin irritation or allergic skin reactions .

properties

IUPAC Name

5-bromo-4,6-dichloropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUORAFVFXRKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347145
Record name 5-bromo-4,6-dichloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,6-dichloropyrimidin-2-amine

CAS RN

7781-26-2
Record name 5-bromo-4,6-dichloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 4,6-dichloro-pyrimidin-2-yl-amine (2.46 g, 15.0 mmol) and sodium acetate (6.15 g, 75.0 mmol) in acetic acid (150 ml) was added bromine (3.24 g, 20.25 mmol) dropwise. The mixture was then stirred at 60° C. for 2 hours. Volatiles were evaporated under reduced pressure. The residue was stirred with water (500 ml) for 1 hour, filtered, and dried under reduced pressure to provide 2-amino-4,6-dichloro-5-bromo-pyrimidine (3.2 g, 88% yield) as a white solid.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Bromine (0.85 mL, 0.0166 mole) was added dropwise over 20 minutes to a stirred suspension of 2-amino-4,6-dichloropyrimidine (CAS#56-05-3, 1.70 g, 0.01037 mole) and sodium carbonate (1.00 g, 0.01244 mole) in 1:1 methanol/water (30 mL) at ambient temperature. Ten minutes after the addition was complete, more sodium carbonate (0.78 g, 0.0093 mole) was added to the reaction mixture. The reaction mixture was stirred at ambient temperature for 42 hours, then it was diluted with aqueous sodium bicarbonate to provide 5-bromo-4,6-dichloropyrimidin-2-amine as a precipitate that was collected by filtration and rinsed with water. The vacuum-dried solid weighed 2.11 g (83.7% yield). 1H NMR (300 MHz, d6-DMSO) δ ppm 7.67 (s, 1H), 7.70 (s, 1H). MS (DCl—NH3) m/z=241 (M+H)+, m/z=258 (M+NH4)+.
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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